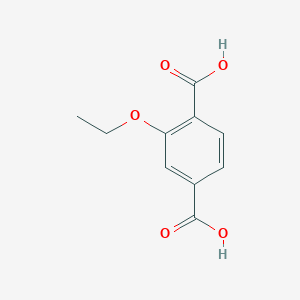![molecular formula C17H17FN4O3 B12829055 Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12829055.png)
Ethyl (R)-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a hydroxyphenyl group in its structure suggests that it may exhibit unique pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethyl ester group: This step may involve esterification reactions using ethyl alcohol and suitable catalysts.
Attachment of the ®-1-(5-fluoro-2-hydroxyphenyl)ethyl group: This can be done through nucleophilic substitution or coupling reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Quinones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate may involve:
Molecular targets: Enzymes, receptors, and ion channels.
Pathways involved: Inhibition of specific enzymes, modulation of receptor activity, and alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-amino-1-(5-fluoro-2-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but lacks the ®-1-ethyl group.
Methyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl ®-5-((1-(5-fluoro-2-hydroxyphenyl)ethyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to the presence of the ®-1-(5-fluoro-2-hydroxyphenyl)ethyl group, which may confer specific biological activity and selectivity.
Propriétés
Formule moléculaire |
C17H17FN4O3 |
|---|---|
Poids moléculaire |
344.34 g/mol |
Nom IUPAC |
ethyl 5-[[(1R)-1-(5-fluoro-2-hydroxyphenyl)ethyl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C17H17FN4O3/c1-3-25-17(24)13-9-19-22-7-6-15(21-16(13)22)20-10(2)12-8-11(18)4-5-14(12)23/h4-10,23H,3H2,1-2H3,(H,20,21)/t10-/m1/s1 |
Clé InChI |
RGHWAUPMHYSABN-SNVBAGLBSA-N |
SMILES isomérique |
CCOC(=O)C1=C2N=C(C=CN2N=C1)N[C@H](C)C3=C(C=CC(=C3)F)O |
SMILES canonique |
CCOC(=O)C1=C2N=C(C=CN2N=C1)NC(C)C3=C(C=CC(=C3)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)
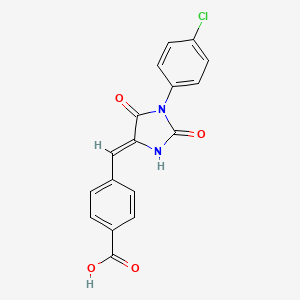



![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)

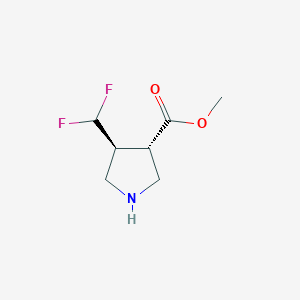
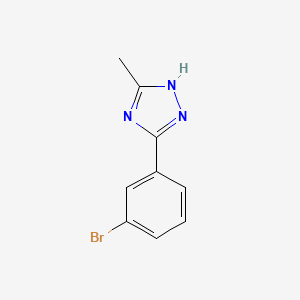

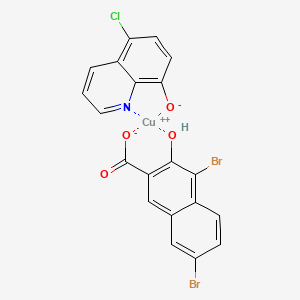
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
